1-(3-Chloropropyl)-4-ethyl-2-iodobenzene

Description

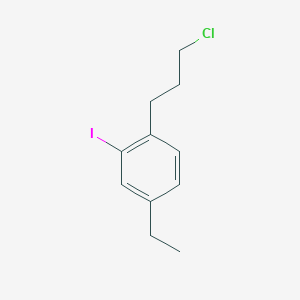

1-(3-Chloropropyl)-4-ethyl-2-iodobenzene (C${11}$H${13}$ClI) is a halogenated aromatic compound featuring a benzene ring substituted with a 3-chloropropyl chain at position 1, an ethyl group at position 4, and an iodine atom at position 2. Its molecular weight is approximately 314.58 g/mol.

Properties

Molecular Formula |

C11H14ClI |

|---|---|

Molecular Weight |

308.58 g/mol |

IUPAC Name |

1-(3-chloropropyl)-4-ethyl-2-iodobenzene |

InChI |

InChI=1S/C11H14ClI/c1-2-9-5-6-10(4-3-7-12)11(13)8-9/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

LCXBOWXTHOAILZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)CCCCl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-4-ethyl-2-iodobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the Friedel-Crafts alkylation reaction, where an aromatic compound is treated with a chloropropyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated process controls can further enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps, such as distillation and recrystallization, to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-4-ethyl-2-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.

Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or the conversion of the aromatic ring to a cyclohexane derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed under controlled temperatures and pressures.

Major Products Formed

Substitution Reactions: Products include substituted benzene derivatives with different functional groups replacing the halogens.

Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.

Reduction Reactions: Products include dehalogenated aromatic compounds or cyclohexane derivatives.

Scientific Research Applications

1-(3-Chloropropyl)-4-ethyl-2-iodobenzene has diverse applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is used in the study of halogenated aromatic hydrocarbons’ effects on biological systems, including their interactions with enzymes and receptors.

Medicine: Research explores its potential as a pharmacophore in drug development, particularly in designing molecules with specific biological activities.

Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science applications, such as the development of polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-ethyl-2-iodobenzene involves its interaction with molecular targets, such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity to specific proteins, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components and modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-Chloro-3-(3-chloropropyl)-4-iodobenzene (C$9$H$9$Cl$_2$I, MW 314.98)

- Key Differences : Chlorine at position 1 and iodine at position 4, versus ethyl at position 4 and iodine at position 2 in the target compound.

- Impact : The iodine's position (para vs. ortho) alters electronic effects. Iodine at position 2 (ortho to chloropropyl) in the target compound may increase steric hindrance and direct electrophilic substitution to specific sites .

2-Chloro-4-cyclopropyl-1-iodobenzene (C$9$H$8$ClI, MW 278.52)

Steric and Molecular Weight Considerations

1-Chloro-3-isopropyl-4-methylbenzene (C${10}$H${13}$Cl, MW 168.66)

- Key Differences : Lacks iodine and chloropropyl; features isopropyl and methyl groups.

- Impact : Lower molecular weight and branching (isopropyl) reduce melting points due to poor crystal packing. The target compound’s higher molecular weight and iodine substituent likely increase melting points and decrease solubility in polar solvents .

1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine (C${13}$H${17}$Cl$2$N$2$)

- Synthetic Utility : Used in microwave-assisted synthesis (88% yield in 40 seconds), demonstrating the chloropropyl group's efficiency as an alkylating agent .

- Comparison : The target compound’s iodine enables cross-coupling reactions, whereas chlorine in similar compounds limits such pathways .

Chloropropyl-Substituted Carboranes (e.g., 1-(3-Chloropropyl)-o-carborane)

- Steric Effects : Adding chloropropyl groups increases cage C–C bond lengths (1.628–1.672 Å) due to steric bulk. Analogously, the target compound’s chloropropyl and ethyl groups may hinder reactivity at ortho positions .

1-(3-Chloropropyl)-2,3-dihydro-1H-benzimidazole-2-one

- Application : Intermediate in domperidone synthesis. The chloropropyl chain enhances lipophilicity, improving bioavailability. The target compound’s iodine could similarly optimize pharmacokinetics in drug design .

1-(3-Chloropropyl)-pyrrolidine Hydrochloride

Data Tables

Table 1: Structural and Physical Property Comparison

Biological Activity

1-(3-Chloropropyl)-4-ethyl-2-iodobenzene is a halogenated aromatic compound that has garnered interest due to its potential biological activities. The presence of chlorine and iodine atoms in its structure enhances its reactivity, making it a candidate for various biological interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C₁₁H₁₄ClI

- Molecular Weight : Approximately 308.58 g/mol

The compound features a benzene ring substituted with a chloropropyl group, an ethyl group, and an iodine atom. The halogen substituents significantly influence its chemical reactivity and biological interactions, particularly in enzyme binding and inhibition processes.

This compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. The halogen atoms enhance the compound's binding affinity to specific proteins, potentially modulating their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.

- Receptor Interaction : It can interact with cellular receptors, influencing signaling pathways and cellular responses.

Research Findings

Recent studies have highlighted the compound's antimicrobial and anticancer properties. For instance, research indicates that halogenated compounds often exhibit enhanced biological activity due to their ability to form reactive intermediates that interact with cellular components.

| Study | Findings |

|---|---|

| Study A | Demonstrated that this compound inhibits growth in various cancer cell lines. |

| Study B | Showed antimicrobial activity against several bacterial strains, suggesting potential use in developing new antibiotics. |

Anticancer Activity

In a significant study, this compound was tested against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. This suggests that the compound may serve as a lead structure for developing novel anticancer drugs.

Antimicrobial Properties

Another study focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed promising activity, particularly against multi-drug resistant strains, highlighting its potential as a new therapeutic agent in combating antibiotic resistance.

Applications in Research and Industry

This compound has various applications across multiple fields:

- Pharmaceutical Chemistry : Used as a precursor for synthesizing more complex molecules with potential therapeutic effects.

- Material Science : Explored for use in developing specialty chemicals and materials due to its unique reactivity profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.